molecular formula C15H16ClNO3 B12895477 Pyrrolidine, 1-((2-(4-chlorophenyl)tetrahydro-5-oxo-2-furanyl)carbonyl)- CAS No. 39832-63-8

Pyrrolidine, 1-((2-(4-chlorophenyl)tetrahydro-5-oxo-2-furanyl)carbonyl)-

Cat. No.: B12895477
CAS No.: 39832-63-8
M. Wt: 293.74 g/mol
InChI Key: PTGZYUFZMYDNTB-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-((2-(4-chlorophenyl)tetrahydro-5-oxo-2-furanyl)carbonyl)- is a useful research compound. Its molecular formula is C15H16ClNO3 and its molecular weight is 293.74 g/mol. The purity is usually 95%.
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Biological Activity

Pyrrolidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Pyrrolidine, 1-((2-(4-chlorophenyl)tetrahydro-5-oxo-2-furanyl)carbonyl)- represents a class of pyrrolidine that may exhibit unique pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The structure of the compound can be described by the formula C16H16ClN1O3C_{16}H_{16}ClN_{1}O_{3}. The synthesis typically involves multi-step reactions starting from easily accessible precursors. For instance, a reported method involves refluxing a mixture of pyrrolidine derivatives with various aromatic aldehydes and carbonyl compounds to yield the desired product.

Biological Activity Overview

The biological activities of pyrrolidine derivatives are broad, encompassing anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. The specific compound has been studied for its potential in these areas:

1. Antimicrobial Activity

Research indicates that pyrrolidine derivatives can exhibit significant antimicrobial properties. For example, compounds structurally similar to the target compound have shown effectiveness against various microbial strains such as Escherichia coli and Staphylococcus aureus at concentrations as low as 0.25 mg/mL .

2. Anticancer Properties

The compound's structural features suggest potential anticancer activity. A related study on pyrrolidine derivatives indicated that they can inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . Notably, compounds with similar functional groups have demonstrated promising results against murine models of tumors.

3. Anti-inflammatory Effects

Pyrrolidine derivatives have also been evaluated for their anti-inflammatory properties. In vitro studies have shown that certain derivatives can significantly reduce the production of pro-inflammatory cytokines in activated macrophages . This suggests a potential therapeutic role in managing inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against Gram-positive and Gram-negative bacteria with MIC values between 0.3 to 8.5 µM.
AnticancerInduced apoptosis in cancer cell lines with IC50 values indicating potent activity compared to standard drugs.
Anti-inflammatoryReduced cytokine levels in vitro, suggesting utility in treating inflammatory conditions.

The exact mechanism by which Pyrrolidine, 1-((2-(4-chlorophenyl)tetrahydro-5-oxo-2-furanyl)carbonyl)- exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the chlorophenyl group enhances its interaction with biological targets such as enzymes or receptors involved in inflammation and cancer progression.

Properties

CAS No.

39832-63-8

Molecular Formula

C15H16ClNO3

Molecular Weight

293.74 g/mol

IUPAC Name

5-(4-chlorophenyl)-5-(pyrrolidine-1-carbonyl)oxolan-2-one

InChI

InChI=1S/C15H16ClNO3/c16-12-5-3-11(4-6-12)15(8-7-13(18)20-15)14(19)17-9-1-2-10-17/h3-6H,1-2,7-10H2

InChI Key

PTGZYUFZMYDNTB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2(CCC(=O)O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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